Cas no 2228838-53-5 (2-amino-2-(3-cyclopropylphenyl)propan-1-ol)
2-amino-2-(3-cyclopropylphenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-amino-2-(3-cyclopropylphenyl)propan-1-ol
- 2228838-53-5
- EN300-1736538
-
- Inchi: 1S/C12H17NO/c1-12(13,8-14)11-4-2-3-10(7-11)9-5-6-9/h2-4,7,9,14H,5-6,8,13H2,1H3
- InChI Key: AIKXIHZHMKCMAV-UHFFFAOYSA-N
- SMILES: OCC(C)(C1=CC=CC(=C1)C1CC1)N
Computed Properties
- Exact Mass: 191.131014166g/mol
- Monoisotopic Mass: 191.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 46.2Ų
2-amino-2-(3-cyclopropylphenyl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1736538-0.05g |
2-amino-2-(3-cyclopropylphenyl)propan-1-ol |
2228838-53-5 | 0.05g |
$983.0 | 2023-09-20 | ||
| Enamine | EN300-1736538-0.1g |
2-amino-2-(3-cyclopropylphenyl)propan-1-ol |
2228838-53-5 | 0.1g |
$1031.0 | 2023-09-20 | ||
| Enamine | EN300-1736538-0.25g |
2-amino-2-(3-cyclopropylphenyl)propan-1-ol |
2228838-53-5 | 0.25g |
$1078.0 | 2023-09-20 | ||
| Enamine | EN300-1736538-0.5g |
2-amino-2-(3-cyclopropylphenyl)propan-1-ol |
2228838-53-5 | 0.5g |
$1124.0 | 2023-09-20 | ||
| Enamine | EN300-1736538-1.0g |
2-amino-2-(3-cyclopropylphenyl)propan-1-ol |
2228838-53-5 | 1g |
$1172.0 | 2023-06-04 | ||
| Enamine | EN300-1736538-2.5g |
2-amino-2-(3-cyclopropylphenyl)propan-1-ol |
2228838-53-5 | 2.5g |
$2295.0 | 2023-09-20 | ||
| Enamine | EN300-1736538-5.0g |
2-amino-2-(3-cyclopropylphenyl)propan-1-ol |
2228838-53-5 | 5g |
$3396.0 | 2023-06-04 | ||
| Enamine | EN300-1736538-10.0g |
2-amino-2-(3-cyclopropylphenyl)propan-1-ol |
2228838-53-5 | 10g |
$5037.0 | 2023-06-04 | ||
| Enamine | EN300-1736538-1g |
2-amino-2-(3-cyclopropylphenyl)propan-1-ol |
2228838-53-5 | 1g |
$1172.0 | 2023-09-20 | ||
| Enamine | EN300-1736538-5g |
2-amino-2-(3-cyclopropylphenyl)propan-1-ol |
2228838-53-5 | 5g |
$3396.0 | 2023-09-20 |
2-amino-2-(3-cyclopropylphenyl)propan-1-ol Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 2-amino-2-(3-cyclopropylphenyl)propan-1-ol
Professional Introduction to 2-amino-2-(3-cyclopropylphenyl)propan-1-ol (CAS No. 2228838-53-5)
2-amino-2-(3-cyclopropylphenyl)propan-1-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number CAS No. 2228838-53-5, features a unique structural motif that combines an amino group with a cyclopropylphenyl moiety, making it a promising candidate for further exploration in drug discovery and medicinal chemistry.
The molecular structure of 2-amino-2-(3-cyclopropylphenyl)propan-1-ol consists of a propan-1-ol backbone substituted with an amino group at the second carbon and a 3-cyclopropylphenyl group at the third carbon. This arrangement imparts distinct electronic and steric properties to the molecule, which can be exploited in the design of novel bioactive compounds. The presence of both the amino and cyclopropyl groups suggests potential interactions with biological targets, such as enzymes or receptors, which are critical for therapeutic efficacy.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various diseases, including cancer, neurological disorders, and inflammatory conditions. The structural features of 2-amino-2-(3-cyclopropylphenyl)propan-1-ol make it an attractive scaffold for medicinal chemists seeking to design molecules with improved pharmacokinetic profiles and enhanced binding affinity. For instance, the cyclopropyl group can contribute to steric hindrance, which may help in optimizing binding interactions within a target protein's active site.
One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are a family of enzymes that play crucial roles in cell signaling pathways, and dysregulation of these pathways is often associated with various diseases. The amino group in 2-amino-2-(3-cyclopropylphenyl)propan-1-ol can be functionalized to introduce additional pharmacophores that enhance binding to kinase domains. Recent studies have demonstrated that structurally similar compounds have shown promise in preclinical trials as inhibitors of aberrantly activated kinases, suggesting that this compound could be a valuable addition to the drug discovery pipeline.
The synthesis of 2-amino-2-(3-cyclopropylphenyl)propan-1-ol presents unique challenges due to its complex structural framework. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have enabled chemists to access complex stereocenters efficiently. These methods not only improve yield but also allow for greater control over regioselectivity and stereochemistry, which are essential for developing bioactive molecules.
In addition to its potential as a kinase inhibitor, 2-amino-2-(3-cyclopropylphenyl)propan-1-ol may also find applications in other therapeutic areas. For example, its structural motif could be modified to develop compounds with anti-inflammatory or neuroprotective properties. The cyclopropylphenyl ring is known to exhibit favorable interactions with biological targets due to its rigid aromatic system and electron-rich nature. By leveraging these properties, researchers can design molecules that modulate specific signaling pathways implicated in disease.
The pharmacological evaluation of 2-amino-2-(3-cyclopropylphenyl)propan-1-ol has been ongoing in several academic and industrial laboratories. Preliminary data suggest that this compound exhibits promising activity against certain cancer cell lines, possibly through inhibition of key signaling cascades involved in tumor growth and progression. Furthermore, its ability to cross the blood-brain barrier may make it suitable for treating neurological disorders characterized by disruptions in neuronal communication.
The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. The study of 2-amino-2-(3-cyclopropylphenyl)propan-1-ol exemplifies this collaborative approach, as it bridges synthetic chemistry with biological evaluation. By integrating computational modeling with experimental testing, researchers can accelerate the discovery process and identify lead compounds more efficiently.
The future prospects for 2-amino-2-(3-cyclopropylphenyl)propan-1-ol are bright, given its unique structural features and potential therapeutic applications. As our understanding of disease mechanisms continues to evolve, so too will our ability to design molecules that target these mechanisms effectively. The compound represents a valuable tool for medicinal chemists seeking to develop next-generation therapeutics that address unmet medical needs.
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